molecular formula C8H13N3S2 B15094543 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine

Cat. No.: B15094543
M. Wt: 215.3 g/mol
InChI Key: JEXPRHPUTDMGMK-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiadiazole moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of a sulfanyl linkage between the thiadiazole and piperidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is unique due to the combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

2-methyl-5-piperidin-3-ylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C8H13N3S2/c1-6-10-11-8(12-6)13-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3

InChI Key

JEXPRHPUTDMGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CCCNC2

Origin of Product

United States

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